molecular formula C20H26N2O2 B10775452 Hydroquinine CAS No. 1076202-13-5

Hydroquinine

Cat. No.: B10775452
CAS No.: 1076202-13-5
M. Wt: 326.4 g/mol
InChI Key: LJOQGZACKSYWCH-UHFFFAOYSA-N
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Description

Hydroquinine, also known as quinine hydroquinone, is an organic compound with the chemical formula C_6H_4(OH)_2. It is a type of phenol, a derivative of benzene, and is characterized by having two hydroxyl groups bonded to a benzene ring in a para position. This compound is a white granular solid and is known for its use in various industrial and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroquinine can be synthesized through several methods. One common method involves the hydrogenation of quinone in the vapor state by passing a gaseous mixture of hydrogen, steam, quinone vapor, and the vapor of an organic solvent for quinone over a hydrogenation catalyst . Another method involves the Thiele-Winter acetoxylation, which includes the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions .

Industrial Production Methods: Industrially, this compound is produced through the dialkylation of benzene with propene to give 1,4-diisopropylbenzene. This compound reacts with air to afford the bis(hydroperoxide), which rearranges in acid to give acetone and this compound .

Chemical Reactions Analysis

Types of Reactions: Hydroquinine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is easily oxidized to benzoquinone, a reaction that is reversible under certain conditions .

Common Reagents and Conditions: Common reagents used in the oxidation of this compound include atmospheric oxygen and various oxidizing agents. The reduction of this compound can be achieved using hydrogen in the presence of a catalyst. Substitution reactions often involve electrophilic aromatic substitution due to the presence of hydroxyl groups on the benzene ring.

Major Products: The major products formed from the oxidation of this compound are benzoquinone and its derivatives. Reduction reactions typically yield this compound itself from quinone precursors.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Hydroquinine is often compared with other similar compounds such as quinone and quinine. Quinone, or more accurately quinones, are compounds derived from aromatic compounds like benzene or naphthalene through the conversion of -CH= groups into -C(=O)- groups . Quinine, on the other hand, is an alkaloid used primarily for its antimalarial properties. Unlike this compound, quinine does not possess phenolic hydroxyl groups and has a different mechanism of action.

List of Similar Compounds:
  • Quinone
  • Quinine
  • Benzoquinone
  • Naphthoquinone

This compound’s uniqueness lies in its dual hydroxyl groups on the benzene ring, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQGZACKSYWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903284
Record name [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
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Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Hydroquinine
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CAS No.

522-66-7, 1076202-13-5, 1435-55-8
Record name Dihydroquinine
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Record name [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
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Record name Hydroquinine
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